molecular formula C10H15NO B8576267 3-(2-Aminopropyl)benzyl alcohol

3-(2-Aminopropyl)benzyl alcohol

Cat. No. B8576267
M. Wt: 165.23 g/mol
InChI Key: DZDRBSOYHKCFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05262333

Procedure details

In an oven-dried flask under nitrogen atmosphere was placed 12.15 mL (12.15 mmol) of 1.0 M borane in THF. This was chilled in an ice bath. A solution of 596 mg (2.7 mmol) of 3 (2 nitro 1 propenyl)benzoic acid-methyl ester in 10 mL dry THF was added to the stirred solution via syringe. Solid sodium borohydride (51.3 mg, 1.35 mmol) was then added to the mixture quickly. The mixture was stirred in the ice bath an additional 5 minutes, then at room temperature for 15 minutes The yellow color faded to colorless after about 5 minutes at room temperature. The solution was then heated at a gentle reflux under nitrogen overnight. The reaction mixture was cooled to room temperature and quenched by dropwise addition of 500 mL of water, then reheated at a gentle reflux for 2 hours. The reaction mixture was again cooled to room temperature and filtered and the residue was washed with water. The combined filtrate and washings were then basified to pH 14 with KOH pellets. Methylene chloride was used to extract the product, with the extraction being repeated 3 times (3x5ml). The solution was dried with sodium sulfate, and volatile materials were removed with a rotary evaporator. The crude amine weighed 273 mg (57%). It was carried on without purification.
Quantity
12.15 mL
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
596 mg
Type
reactant
Reaction Step Two
Name
(2 nitro 1 propenyl)benzoic acid-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
51.3 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
B.COC(=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH:11]=[C:12]([N+:14]([O-])=O)[CH3:13].[BH4-].[Na+].C1C[O:23][CH2:22]C1>>[NH2:14][CH:12]([CH3:13])[CH2:11][C:6]1[CH:5]=[C:10]([CH:9]=[CH:8][CH:7]=1)[CH2:22][OH:23] |f:2.3|

Inputs

Step One
Name
Quantity
12.15 mL
Type
reactant
Smiles
B
Step Two
Name
3
Quantity
596 mg
Type
reactant
Smiles
Name
(2 nitro 1 propenyl)benzoic acid-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=CC=C1)C=C(C)[N+](=O)[O-])=O
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
51.3 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an oven-dried flask under nitrogen atmosphere was placed
TEMPERATURE
Type
TEMPERATURE
Details
This was chilled in an ice bath
WAIT
Type
WAIT
Details
to colorless after about 5 minutes at room temperature
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated at
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux under nitrogen overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched by dropwise addition of 500 mL of water
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was again cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the residue was washed with water
EXTRACTION
Type
EXTRACTION
Details
to extract the product
EXTRACTION
Type
EXTRACTION
Details
with the extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried with sodium sulfate, and volatile materials
CUSTOM
Type
CUSTOM
Details
were removed with a rotary evaporator
CUSTOM
Type
CUSTOM
Details
It was carried on without purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NC(CC=1C=C(CO)C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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